1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and multiple aromatic rings with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic substituents. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering their activity and triggering downstream signaling pathways.
Pathways Involved: The specific pathways involved would depend on the biological targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-chlorophenyl)phenyl]piperidine-4-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-bromophenyl)phenyl]piperidine-4-carboxamide: Similar structure but with a bromine substituent instead of fluorine.
Uniqueness
The uniqueness of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-[3-(3-fluorophenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c1-2-33-26-15-19(9-10-25(26)31)18-30-13-11-20(12-14-30)27(32)29-24-8-4-6-22(17-24)21-5-3-7-23(28)16-21/h3-10,15-17,20,31H,2,11-14,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZAZAUVFBYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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